2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. The reaction is carried out under reflux conditions with a base such as sodium methoxide in butanol . The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process, leading to the formation of the pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrido[2,3-d]pyrimidines .
Scientific Research Applications
2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit tyrosine kinases and cyclin-dependent kinases, leading to antiproliferative effects . It also interacts with microbial enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These derivatives are known for their tyrosine kinase inhibition and cyclin-dependent kinase inhibition properties.
Uniqueness
2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-4-13-5-7-14(8-6-13)15(23)10-25-19-21-17-16(18(24)22-19)11(2)9-12(3)20-17/h5-9H,4,10H2,1-3H3,(H,20,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQRJQKCKSGPSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NC(=O)C3=C(C=C(NC3=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NC(=O)C3=C(C=C(NC3=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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